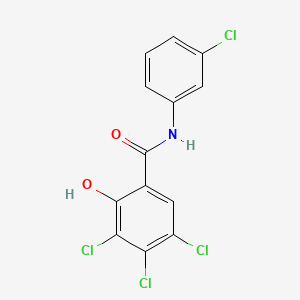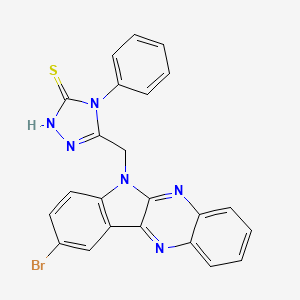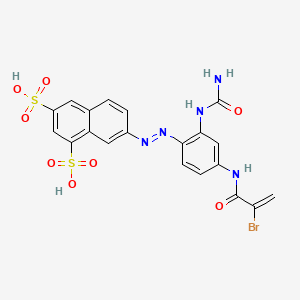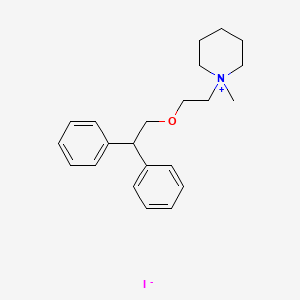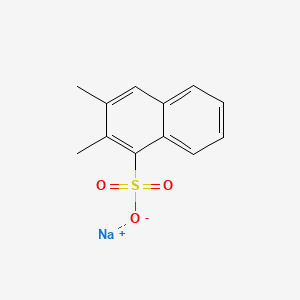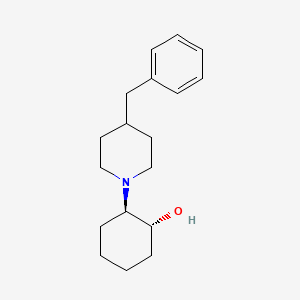
Sodium 2,3-dimethyl-1-naphthalenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,3-dimethyl-1-naphthalenesulfonate: is an organic compound with the molecular formula C12H11NaO3S. It is a derivative of naphthalene, where two methyl groups are attached to the second and third positions of the naphthalene ring, and a sulfonate group is attached to the first position. This compound is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimethyl-1-naphthalenesulfonate typically involves the sulfonation of 2,3-dimethylnaphthalene. The reaction is carried out by treating 2,3-dimethylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the complete sulfonation of the naphthalene derivative.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,3-dimethylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: Sodium 2,3-dimethyl-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups, such as sulfides or thiols.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Sodium 2,3-dimethyl-1-naphthalenesulfonate is used as a reagent in organic synthesis, particularly in the preparation of other naphthalene derivatives. It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Biology: In biological research, this compound is used as a probe to study the interactions of sulfonate groups with biological molecules. It can also be used in the development of sulfonate-based drugs and as a model compound in biochemical studies.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of sulfonate-containing pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound is used as a surfactant, dispersant, and emulsifying agent. It is also employed in the formulation of detergents, cleaning agents, and other specialty chemicals.
作用機序
The mechanism of action of sodium 2,3-dimethyl-1-naphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, enzymes, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets being studied.
類似化合物との比較
Sodium 1-naphthalenesulfonate: Similar structure but with the sulfonate group attached to the first position of the naphthalene ring.
Sodium 2-naphthalenesulfonate: Similar structure but with the sulfonate group attached to the second position of the naphthalene ring.
Sodium 2,3-diisopropylnaphthalene-1-sulfonate: Similar structure but with isopropyl groups instead of methyl groups.
Uniqueness: Sodium 2,3-dimethyl-1-naphthalenesulfonate is unique due to the presence of two methyl groups at the second and third positions of the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other naphthalenesulfonates may not be as effective.
特性
CAS番号 |
121234-91-1 |
|---|---|
分子式 |
C12H11NaO3S |
分子量 |
258.27 g/mol |
IUPAC名 |
sodium;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C12H12O3S.Na/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChIキー |
VDHOTNRNELFZCL-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


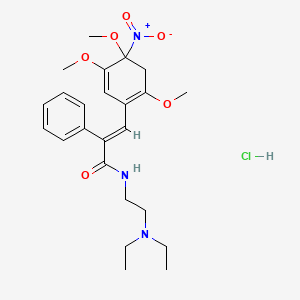
![1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12718453.png)

